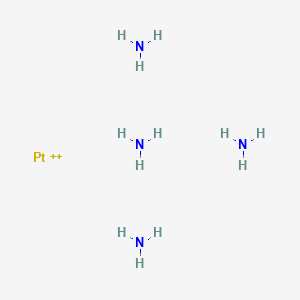

azane;platinum(2+)

Description

Historical Development of Platinum(II) Coordination Compounds with Amine Ligands

The history of platinum(II) amine complexes is a rich narrative that predates modern coordination theory. In the early 19th century, chemists began to isolate a series of intriguing platinum compounds containing ammonia (B1221849). In 1828, Heinrich Gustav Magnus synthesized a green precipitate, later identified as [Pt(NH₃)₄][PtCl₄], which became known as Magnus's green salt. ethz.chchemeurope.com This compound, with its unusual color and stoichiometry, puzzled the scientific community.

Shortly after, in 1844, Michele Peyrone reported the synthesis of a yellow compound, cis-[Pt(NH₃)₂Cl₂], by reacting potassium tetrachloroplatinate(II) with aqueous ammonia. nih.govnih.govingentaconnect.com This compound is now famously known as cisplatin (B142131). Almost simultaneously, Jules Reiset synthesized the trans isomer, trans-[Pt(NH₃)₂Cl₂]. nih.gov The existence of these two isomers, possessing the same chemical formula but different properties, presented a significant challenge to the prevailing chemical theories of the time. ethz.ch

These early discoveries set the stage for the groundbreaking work of Alfred Werner in the late 19th and early 20th centuries. wikipedia.orglibretexts.org Through meticulous experimental work, including conductivity measurements of various platinum ammine halide complexes, Werner proposed his revolutionary coordination theory. libretexts.orgelsevier.es He correctly postulated that in these complexes, a central platinum atom is surrounded by a fixed number of ligands (in this case, ammonia and chloride ions) in a specific geometric arrangement. unizg.hr His theory explained the existence of isomers like cis- and trans-platin by proposing a square planar geometry for these Pt(II) complexes. unizg.hr The structural differences between Magnus's green salt, Peyrone's chloride (cisplatin), and Reiset's second chloride were pivotal in validating Werner's coordination theory, for which he was awarded the Nobel Prize in Chemistry in 1913. nih.govlibretexts.org

The biological activity of cisplatin was a serendipitous discovery by Barnett Rosenberg in the 1960s. nih.govwikipedia.org While studying the effects of an electric field on bacterial growth, he observed that electrolysis of platinum electrodes produced a substance that inhibited cell division in Escherichia coli. wikipedia.org This substance was later identified as cis-[Pt(NH₃)₂Cl₂]. wikipedia.org This discovery ultimately led to the development of cisplatin as a potent anticancer drug, receiving FDA approval in 1978 for the treatment of various cancers. nih.govnih.gov

Fundamental Principles of Ligand-Metal Interactions in Square Planar Platinum(II) Systems

Platinum(II) is a d⁸ metal ion, and its complexes almost exclusively adopt a square planar coordination geometry. nih.govresearchgate.net This geometry arises from the electronic configuration of the Pt(II) center and the nature of the ligand-metal bonding. The interaction between the ligands and the platinum(II) center can be described by a combination of sigma (σ) donation and pi (π) back-donation.

Ligands such as ammonia (azane) act as Lewis bases, donating a pair of electrons to an empty d-orbital on the platinum(II) center to form a strong sigma bond. libretexts.org The strength of this σ-donation influences the properties of the complex. nih.gov

A key principle governing the reactivity of square planar platinum(II) complexes is the trans effect . First recognized by Ilya Ilich Chernyaev in 1926, the trans effect describes the influence of a ligand on the rate of substitution of the ligand positioned trans to it. mgcub.ac.inchemohollic.com Certain ligands are able to labilize the ligand in the trans position, making it more susceptible to substitution. The trans effect is a kinetic phenomenon and is crucial for the rational synthesis of specific isomers of platinum(II) complexes. libretexts.orgchemohollic.com

The generally accepted series for the trans effect is: (weak) F⁻, H₂O, OH⁻ < NH₃ < py < Cl⁻ < Br⁻ < I⁻, SCN⁻ < NO₂⁻ < Ph⁻ < SO₃²⁻ < PR₃ < C₂H₄, CN⁻, CO (strong) chemohollic.com

This effect is explained by two main contributions: the trans influence and transition state stabilization . The trans influence is a thermodynamic ground-state effect that describes the weakening of the bond trans to a strong σ-donating ligand. mgcub.ac.in Strong σ-donors form a strong bond with the platinum center, which in turn weakens the bond to the ligand in the trans position. libretexts.org Transition state stabilization occurs with ligands that are strong π-acceptors. These ligands can stabilize the five-coordinate trigonal bipyramidal transition state formed during an associative substitution reaction, thereby lowering the activation energy for the substitution. mgcub.ac.incuni.cz

The synthesis of cisplatin and its trans isomer provides a classic example of the application of the trans effect. The synthesis of cisplatin starts from [PtCl₄]²⁻ and involves the sequential substitution of chloride ligands with ammonia. libretexts.org Since the trans effect of Cl⁻ is greater than that of NH₃, the second ammonia molecule will preferentially substitute a chloride that is cis to the first ammonia, leading to the cis isomer. libretexts.orgmgcub.ac.in Conversely, starting with [Pt(NH₃)₄]²⁺ and reacting it with chloride ions results in the formation of the trans isomer, as the trans effect of the ammine ligands is weaker than that of the chloride ligands that are being introduced. libretexts.org

| Starting Complex | Reagent | Intermediate | Product | Rationale |

| [PtCl₄]²⁻ | NH₃ | [PtCl₃(NH₃)]⁻ | cis-[PtCl₂(NH₃)₂] | The trans effect of Cl⁻ is stronger than NH₃, directing the second NH₃ to a position cis to the first. libretexts.orgmgcub.ac.in |

| [Pt(NH₃)₄]²⁺ | Cl⁻ | [Pt(NH₃)₃Cl]⁺ | trans-[PtCl₂(NH₃)₂] | The trans effect of Cl⁻ is stronger than NH₃, directing the second Cl⁻ to a position trans to the first. libretexts.org |

Significance of Azane (B13388619) Ligands in Advanced Inorganic and Organometallic Research

While the initial focus on platinum-azane complexes was driven by fundamental coordination chemistry and later by their medicinal applications, research continues to explore new frontiers. Azane and related amine ligands are integral to the design of novel platinum complexes with tailored properties.

In materials science, the self-assembly of square planar platinum(II) complexes, including those with amine ligands, can lead to the formation of one-dimensional structures with interesting electronic and photophysical properties. chemeurope.comresearchgate.net For instance, derivatives of Magnus' green salt, where the ammonia ligands are replaced by long-chain aminoalkanes, have been synthesized to create soluble and processable materials. ethz.ch

In the realm of organometallic chemistry, while azane itself is a simple inorganic ligand, its coordination to platinum(II) provides a stable platform for studying the effects of other ligands in mixed-ligand complexes. The well-understood properties of the Pt-N bond in azane complexes serve as a benchmark for comparing the electronic and steric effects of more complex organic and organometallic ligands.

Furthermore, recent research has explored the synthesis of novel platinum(II) complexes incorporating phosphazane ligands. tandfonline.comtandfonline.com These ligands, which contain a phosphorus-nitrogen backbone, can coordinate to platinum(II) in various modes, sometimes involving P-H activation to form direct Pt-P bonds. tandfonline.comtandfonline.com The study of these complexes expands the scope of platinum coordination chemistry beyond simple amine ligands and opens up possibilities for new catalytic and material applications. rsc.org

Structure

2D Structure

Properties

CAS No. |

16455-68-8 |

|---|---|

Molecular Formula |

H12N4Pt+2 |

Molecular Weight |

263.21 g/mol |

IUPAC Name |

azane;platinum(2+) |

InChI |

InChI=1S/4H3N.Pt/h4*1H3;/q;;;;+2 |

InChI Key |

NOWPEMKUZKNSGG-UHFFFAOYSA-N |

SMILES |

N.N.N.N.[Pt+2] |

Canonical SMILES |

N.N.N.N.[Pt+2] |

Related CAS |

13933-32-9 (chloride) 14708-49-7 (iodide) 15651-37-3 (hydroxide) 20634-12-2 (nitrate) |

Synonyms |

tetraamine platinum tetraammineplatinum(II) tetraammineplatinum(II) chloride tetraammineplatinum(II) hydroxide tetraammineplatinum(II) iodide tetraammineplatinum(II) nitrate tetraammineplatinum(II) perchlorate |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of Platinum(II) Azane (B13388619) Complexes

Direct synthesis involves the reaction of a platinum(II) salt with an ammonia (B1221849) source. While conceptually straightforward, the success of these reactions hinges on meticulous control over reaction parameters to ensure the desired product is formed with high purity and yield.

The direct reaction of the tetrachloroplatinate(II) ion ([PtCl₄]²⁻) with aqueous ammonia is a common method for producing platinum(II) azane complexes. nih.gov However, this reaction can lead to undesired byproducts, such as Magnus' green salt and the trans isomer of the target complex, necessitating subsequent purification steps. nih.gov To mitigate this, strict control over the reaction environment is crucial.

Key parameters that must be carefully managed include:

pH: Maintaining a pH in the range of 6.5–7.0 is critical to prevent over-ammoniation or the hydrolysis of the platinum complex.

Temperature: Reactions are typically conducted at controlled temperatures, often between 40°C and 60°C. Exceeding 60°C increases the risk of reducing the platinum(II) center to metallic platinum.

Reagent Addition: The slow, incremental addition of the ammonia solution while vigorously stirring the mixture helps to avoid localized spikes in pH that could degrade the product. google.comgoogle.com

These controlled conditions are essential for maximizing the yield and purity of the desired platinum(II) azane complex.

The choice of anions and counterions in the starting platinum salt significantly influences the synthetic pathway and product characteristics. For instance, while K₂[PtCl₄] can be used directly, an alternative high-purity route for cis-diamminedichloroplatinum(II) involves an iodide intermediate. google.com

The synthesis of dinitrato complexes exemplifies the strategic replacement of anions. Treating a diiodo-platinum(II) complex with silver nitrate (B79036) facilitates the replacement of iodide (I⁻) ligands with nitrate (ONO₂⁻) ligands. nih.govrsc.org This reaction proceeds significantly faster in acetone (B3395972) than in water. nih.gov A rapid synthesis of various cis-[Pt(am)₂(ONO₂)₂] complexes can be achieved by reacting the corresponding cis-[Pt(am)₂I₂] precursor with silver nitrate in acetone, typically taking only 5–20 minutes at room temperature and yielding around 85%. rsc.org

The table below summarizes the influence of different anionic ligands on synthetic outcomes for cis-diamminedichloroplatinum(II).

| Starting Anion | Intermediate Complex | Key Reagent for Conversion | Advantage/Outcome |

| Chloride (Cl⁻) | [PtCl₄]²⁻ | Aqueous Ammonia | Direct but may produce byproducts like Magnus' green salt and the trans-isomer. nih.gov |

| Iodide (I⁻) | cis-[Pt(NH₃)₂I₂] | Silver Nitrate (AgNO₃) then Potassium Chloride (KCl) | High-purity synthesis of the cis-isomer with minimal byproducts. google.comgoogle.com |

| Iodide (I⁻) | cis-[Pt(NH₃)₂I₂] | Silver Nitrate (AgNO₃) | Rapidly forms the water-soluble dinitrato complex, cis-[Pt(NH₃)₂(ONO₂)₂]. rsc.org |

Precursor-Based Routes to Platinum(II) Azane Derivatives

These synthetic strategies involve multiple steps, starting from well-defined platinum precursors and converting them into the final azane complexes. These routes often provide greater control over the stereochemistry and purity of the final product.

A prevalent and highly effective method for synthesizing high-purity cis-diamminedichloroplatinum(II) utilizes potassium tetrachloroplatinate(II), K₂[PtCl₄], as the initial precursor. nih.govcdnsciencepub.comnih.gov The process involves a series of conversions, as detailed below.

A common high-yield pathway proceeds as follows:

The K₂[PtCl₄] is first converted to potassium tetraiodoplatinate(II), K₂[PtI₄].

The tetraiodo complex is then reacted with ammonium (B1175870) hydroxide (B78521) under carefully controlled pH (not exceeding ~7.5) and temperature (40°C to 60°C) conditions to form cis-diamminediiodoplatinum(II), cis-[Pt(NH₃)₂I₂]. google.comgoogle.com This step can achieve yields between 91% and 97%. google.comgoogle.com

The iodo-intermediate is reacted with a controlled amount of aqueous silver nitrate (AgNO₃) to form the soluble diaqua complex, cis-Pt(NH₃)₂(H₂O)₂₂. google.com

Finally, the addition of potassium chloride (KCl) to the diaqua complex precipitates the target product, cis-diamminedichloroplatinum(II). google.com

The table below outlines the key stages of this precursor-based synthesis.

| Step | Precursor | Reagents | Intermediate/Product | Typical Yield |

| 1 | K₂[PtCl₄] | Potassium Iodide (KI) | K₂[PtI₄] | High |

| 2 | K₂[PtI₄] | Ammonium Hydroxide (NH₄OH) | cis-[Pt(NH₃)₂I₂] | 91-97% google.comgoogle.com |

| 3 | cis-[Pt(NH₃)₂I₂] | Silver Nitrate (AgNO₃) | cis-Pt(NH₃)₂(H₂O)₂₂ | - |

| 4 | cis-Pt(NH₃)₂(H₂O)₂₂ | Potassium Chloride (KCl) | cis-[Pt(NH₃)₂Cl₂] | High |

In contrast, the trans isomer is prepared via a different precursor route. This involves adding excess ammonia to [PtCl₄]²⁻ to generate the tetraammineplatinum(II) complex, [Pt(NH₃)₄]²⁺. The subsequent addition of hydrochloric acid (HCl) to an aqueous solution of [Pt(NH₃)₄]Cl₂ precipitates the trans isomer. nih.gov

Platinum(II) azane complexes can also be synthesized from platinum(IV) precursors, a process that inherently involves a reduction of the platinum center. A representative example is the preparation of azane;carbonic acid;platinum, which can start from ammonium chloroplatinate(IV). The synthesis involves reacting the Pt(IV) precursor with reagents such as oxalic acid and strong ammonia water in a series of steps to yield the final Pt(II) complex. This method demonstrates the versatility of using higher oxidation state platinum compounds as starting materials for Pt(II) azane derivatives.

Sustainable Approaches in Platinum(II) Azane Complex Synthesis

In recent years, there has been a significant push toward developing more sustainable and environmentally friendly synthetic methods in chemistry. For platinum complexes, mechanochemistry has emerged as a powerful alternative to traditional solvent-based routes. chemrxiv.org

Mechanochemical synthesis, which involves solvent-free milling or kneading of the solid reactants, offers several advantages over conventional methods. A proof-of-concept study on the synthesis of Pt(II)-heteroleptic complexes demonstrated that this approach is not only fast, efficient, and scalable but also significantly reduces the environmental impact. chemrxiv.org

The benefits of the mechanochemical approach compared to the traditional solution-based synthesis are striking:

Reduced Reaction Time: The reaction time was reduced by a factor of eight. chemrxiv.org

Lower Energy Consumption: The method led to a 26.7-fold decrease in energy consumption. chemrxiv.org

Improved Environmental Footprint: The environmental factor (E-factor) and process mass intensity (PMI) were reduced by approximately 800-fold and 200-fold, respectively. chemrxiv.org

Crucially, the mechanochemical method was shown to be scalable and yielded a product with high purity and identical in vitro activity to the one prepared conventionally, establishing it as a viable and sustainable synthetic strategy. chemrxiv.org

The following table compares the traditional and mechanochemical synthesis for a representative Pt(II) complex, PHENSS.

| Parameter | Traditional Solution Synthesis | Mechanochemical Synthesis | Improvement Factor |

| Reaction Time | 24 hours | 3 hours | 8x chemrxiv.org |

| Energy Consumption | High | Low | 26.7x chemrxiv.org |

| Environmental Factor (E-factor) | ~16,000 | ~20 | ~800x chemrxiv.org |

| Process Mass Intensity (PMI) | ~16,000 | ~80 | ~200x chemrxiv.org |

Exploration of Green Solvents and Reaction Media

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of platinum(II) complexes in aqueous media represents a significant step towards more sustainable protocols. For instance, a scalable and green aqueous technique has been developed for the synthesis of a pH-activated polymer chelate of a platinum(II) compound. nih.gov This method utilizes water as the reaction medium for key steps, including the amidation of a photocaged lysine (B10760008) derivative and the subsequent reaction with the diaqua form of cisplatin (B142131) to form the final conjugate. nih.gov The common starting material for many platinum drugs, K₂[PtCl₄], is a water-soluble salt, making aqueous-based routes a natural starting point for many syntheses. nih.gov Furthermore, the synthesis of amphiphilic cisplatin analogues has been achieved using water as a solvent, demonstrating its utility even for compounds with varied solubility properties. uacj.mx

Ionic Liquids and Deep Eutectic Solvents (DES): Ionic liquids (ILs) are salts that are liquid at temperatures below 100 °C and are considered green solvents due to their low volatility and non-flammability. nih.gov They can dissolve a wide range of substances, including metal complexes, and have been investigated for their potential in the synthesis and catalysis of platinum compounds. nih.govmdpi.com

Deep Eutectic Solvents (DES) are another class of green solvents with properties similar to ionic liquids but are often cheaper and easier to prepare. nih.gov A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when combined, have a significantly lower melting point than the individual components. nih.gov Their low toxicity and potential biodegradability make them attractive media for the synthesis of metal complexes. nih.gov

Other Green Solvents and Media: Research has expanded to include a variety of other environmentally benign solvents. Studies on photon upconversion involving a platinum(II) porphyrin complex have been conducted in a wide array of green solvents, including alcohols, esters, carbonates, and ethers, selected for their low toxicity and adherence to green chemistry principles. acs.org Cyclopentyl methyl ether (CPME) has also been highlighted as an environmentally benign solvent for preparing strained nitrogen-containing compounds. beilstein-journals.org In some cases, plant extracts in aqueous solutions are used not only as the medium but also as the source of reducing and capping agents for the green synthesis of platinum nanoparticles, showcasing a dual role in sustainable chemistry. mdpi.comncsu.edunih.gov

| Solvent Class | Examples | Key Green Attributes | Relevant Research Context |

|---|---|---|---|

| Aqueous | Water (H₂O) | Non-toxic, non-flammable, abundant, economical | Synthesis of platinum(II) chelates and amphiphilic cisplatin analogues nih.govuacj.mx |

| Ionic Liquids (ILs) | Imidazolium-based, Pyridinium-based | Low volatility, non-flammable, recyclable, high thermal stability | Dissolving catalysts for hydrosilylation reactions involving platinum complexes mdpi.com |

| Deep Eutectic Solvents (DES) | Choline chloride/urea | Low toxicity, biodegradable, easy to prepare, inexpensive | Considered green alternatives to ILs for various chemical processes nih.gov |

| Bio-derived/Benign | Cyclopentyl methyl ether (CPME), various esters and alcohols | Renewable sources, lower toxicity than traditional solvents | Used in photon upconversion studies with Pt(II) complexes and organolithium reactions acs.orgbeilstein-journals.org |

Atom Economy and Waste Minimization in Synthetic Protocols

A core principle of green chemistry is designing syntheses that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. jddhs.comrsc.org High atom economy minimizes the formation of byproducts and waste, leading to more efficient and environmentally friendly processes. jocpr.com This is particularly important in the pharmaceutical industry, which historically has high Environmental Factors (E-factors), signifying a large amount of waste generated per kilogram of product. mdpi.com

Waste Minimization Strategies:

Catalysis: The use of catalysts is a powerful strategy for improving atom economy and reducing waste. sustainability-directory.com Catalytic processes, by definition, use sub-stoichiometric amounts of a substance to facilitate a reaction without being consumed, leading to less waste. jocpr.comsustainability-directory.com For instance, platinum-based heterogeneous catalysts are used in hydrogenation reactions, allowing for efficient conversions under mild conditions. jddhs.com

Process Optimization: Beyond reaction design, waste can be minimized by optimizing reaction conditions. For example, in the synthesis of certain platinum(II) diaminocyclohexane complexes, it was found that controlling the reaction temperature was crucial to prevent the reduction of Pt(II) to Pt(0), which would diminish the yield and create waste. mdpi.com Similarly, avoiding the formation of impurities like Magnus' green salt in cisplatin synthesis through methods like the Dhara procedure improves the purity of the final product and reduces waste from purification steps. nih.goviitk.ac.in

| Strategy | Description | Impact on Synthesis of Platinum Complexes | Example/Concept |

|---|---|---|---|

| High Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. rsc.orgjocpr.com | Reduces the formation of unwanted byproducts and improves resource efficiency. | Addition reactions are inherently atom-economical. Evaluating substitution reactions for byproducts (e.g., AgI in some cisplatin syntheses). iitk.ac.in |

| Catalysis | Using a substance to increase the rate of a reaction without being consumed itself. sustainability-directory.com | Allows for reactions under milder conditions, can improve selectivity, and reduces stoichiometric waste. jddhs.com | Platinum itself is a key catalyst in many organic reactions, highlighting the importance of catalytic cycles in green chemistry. jddhs.comjocpr.com |

| One-Pot Syntheses | Performing multiple consecutive reactions in a single reactor. rsc.org | Avoids purification of intermediates, saving solvents, time, and energy while reducing material loss. | A strategy to improve the overall efficiency and reduce the E-Factor of a multi-step synthesis. rsc.org |

| Process Control | Careful management of reaction parameters like temperature, pH, and concentration. | Prevents side reactions and degradation of the product, thus maximizing yield and minimizing waste. | Maintaining temperature at 80 °C to prevent Pt(II) reduction during the synthesis of diaminocyclohexane platinum complexes. mdpi.com |

Structural Elucidation and Coordination Geometry

Detailed Analysis of the Square Planar Geometry of Platinum(II) Azane (B13388619) Complexes

Platinum(II) complexes predominantly adopt a square planar geometry, a feature derived from its d⁸ electron configuration. nih.gov This arrangement places the platinum atom at the center of a square, with four ligands occupying the corners. This geometry is fundamental to the behavior of these complexes, including well-known therapeutic agents. libretexts.orglibretexts.org

The distance between the central platinum atom and the nitrogen atom of the azane (ammine) ligand is a critical parameter. X-ray diffraction studies of tetraammineplatinum(II) nitrate (B79036), Pt(NH₃)₄₂, have determined the Pt-N bond lengths to be 2.0471 Å and 2.0519 Å. researchgate.net These values are consistent with the mean Pt-N bond distances observed in a wide range of platinum(II) complexes featuring N-donor ligands, which typically average around 2.04 Å. semanticscholar.org In complexes with polydentate amine ligands, variations in bond lengths can occur; for instance, the Pt-N bond to a central nitrogen atom can be shorter (e.g., 1.968 Å) compared to the bonds with outer nitrogen atoms (e.g., 2.027 Å). semanticscholar.org

The orientation of the amine ligands relative to the platinum coordination plane is also influenced by steric factors. In complexes containing substituted amine ligands like picoline, the pyridine ring's orientation is dictated by steric hindrance. For example, in the trans isomer of [PtCl₂(NH₃)(2-picoline)], the pyridine ring is tilted by 69° with respect to the platinum square plane, a significant deviation from the nearly perpendicular arrangement seen in the cis isomer. acs.org This tilting minimizes unfavorable interactions between the ligand's methyl group and adjacent ligands. acs.org

Table 1: Representative Pt-N Bond Lengths in Platinum(II) Azane and Related Amine Complexes

| Compound | Pt-N Bond Length (Å) | Reference |

|---|---|---|

[Pt(NH₃)₄](NO₃)₂ |

2.0471, 2.0519 | researchgate.net |

| Pt(II) with monodentate amine ligands | 2.04 (mean) | semanticscholar.org |

| Pt(II) with terpyridine (central N) | 1.968 | semanticscholar.org |

| Pt(II) with terpyridine (outer N) | 2.027 | semanticscholar.org |

In an ideal square planar geometry, the angles between adjacent ligands are 90°, and the angle between ligands in a trans position is 180°. libretexts.org However, in real molecules, deviations from these ideal angles are common due to ligand-ligand repulsion, chelation effects, and crystal packing forces. semanticscholar.org For instance, in Pt(NH₃)₄₂, the N-Pt-N bond angles are 89.24°, showing a slight but measurable distortion from the perfect 90° angle. researchgate.net

More significant distortions are observed in complexes with chelating ligands, where the ligand's structure constrains the bond angles. Polydentate ligands like terpyridine can create five-membered chelate rings where the N-Pt-N "bite angle" is significantly compressed to around 80.7°. semanticscholar.org Such distortions can influence the complex's reactivity and ability to interact with biological macromolecules. While some complexes maintain a high degree of planarity, others can exhibit tetrahedral or square pyramidal distortions due to electronic or steric effects. researchgate.net

Table 2: Inter-Ligand N-Pt-N Angles in Platinum(II) Azane and Amine Complexes

| Complex Type | N-Pt-N Angle (°) | Deviation from Ideal 90° | Reference |

|---|---|---|---|

| Ideal Square Planar | 90.0 | 0.0 | libretexts.org |

[Pt(NH₃)₄](NO₃)₂ |

89.24 | -0.76 | researchgate.net |

| Pt(II) with terpyridine (chelate ring) | 80.7 (mean) | -9.3 | semanticscholar.org |

| Pt(II) with ethylenediamine (B42938) (chelate ring) | 89.3 (mean) | -0.7 | semanticscholar.org |

Investigation of Axial Interactions and Weak Coordination Bonds

While the primary coordination in Pt(II) complexes is square planar, weak interactions can occur at the axial positions, perpendicular to the main coordination plane. rsc.org These interactions are typically noncovalent and can involve solvent molecules or other nearby species. rsc.org In some crystal structures, intermolecular Pt···Pt interactions are observed, where the platinum centers of adjacent square planar complexes align. nih.govacs.org These interactions, with distances ranging from 3.591 Å to over 4 Å, can influence the material's photophysical properties. acs.orgnih.gov

The seemingly unoccupied axial positions of a square planar complex can interact with surrounding solvent molecules. rsc.org Although these interactions are much weaker than the primary Pt-ligand bonds, they can lead to a tetragonally elongated octahedral first hydration shell in aqueous solutions. rsc.org In crystal structures, solvent molecules can be found in close proximity to the platinum center. For example, the crystallization of tetraammineplatinum(II) dichloride from liquid ammonia (B1221849) results in a structure where solvent ammonia molecules surround the complex cations. researchgate.net These solvent interactions can play a role in the initial steps of ligand substitution reactions.

Steric hindrance from bulky ligands can significantly influence the geometry and reactivity of platinum(II) complexes. rsc.orgnih.gov Large substituents on the coordinating ligands can prevent or hinder the approach of other molecules, including those that might engage in axial interactions. rsc.org Furthermore, steric crowding can be a driving force for distortions from ideal planarity. To alleviate strain, ligands may tilt or twist, which in turn can alter the accessibility of the axial positions and modulate the electronic properties of the metal center. acs.org In some cases, steric pressure from bulky groups can lead to the formation of less common coordination geometries. nih.gov

Stereochemical Aspects of Platinum(II) Azane Complexes

Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. For square planar complexes of the type [Pt(NH₃)₂X₂], such as cisplatin (B142131), geometric isomerism is a critical feature. libretexts.orglibretexts.org This leads to the existence of cis and trans isomers. studymind.co.ukcognitoedu.org

In the cis isomer (e.g., cisplatin), the two ammine ligands are adjacent to each other, at a 90° angle. libretexts.org In the trans isomer (transplatin), the ammine ligands are on opposite sides of the platinum atom, at a 180° angle. libretexts.org This seemingly subtle difference in geometry leads to vastly different chemical and biological properties. libretexts.orgnih.gov Cisplatin is a potent anticancer drug, while transplatin is largely inactive. nih.govstudymind.co.uk The different spatial arrangement of the ligands affects how the molecules can interact with and bind to biological targets like DNA. libretexts.orgstudymind.co.uk The distinction between these isomers is fundamental, and they are considered different chemical compounds with unique physical properties, such as solubility. libretexts.orglibretexts.org A classic chemical method for distinguishing between them is the Kurnakov test, which relies on their differential reaction with thiourea (B124793). nih.gov

Isomerism (cis-/trans-) and Diastereomeric Considerations

The square planar geometry of azane;platinum(2+) complexes gives rise to stereoisomerism, where compounds have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. nih.govlibretexts.org

A prominent form of stereoisomerism in these complexes is cis-trans (or geometric) isomerism. This occurs in complexes of the type [PtA₂B₂], such as diamminedichloroplatinum(II) ([PtCl₂(NH₃)₂]), where A and B are different ligands. The cis-isomer has the identical ligands adjacent to each other, at a 90° angle, while the trans-isomer has them on opposite sides, at a 180° angle. libretexts.org These isomers exhibit distinct physical and chemical properties. For instance, trans-platin is more soluble in water than cis-platin. libretexts.org

| Parameter | cis-[PtCl₂(NH₃)₂] | trans-[PtCl₂(NH₃)₂] |

|---|---|---|

| Pt-Cl Bond Length (Å) | ~2.32 | ~2.30 |

| Pt-N Bond Length (Å) | ~2.05 | ~2.05 |

| Cl-Pt-Cl Bond Angle (°) | ~91 | 180 |

| N-Pt-N Bond Angle (°) | ~92 | 180 |

| Cl-Pt-N Bond Angle (°) | ~90 and ~177 | ~90 |

When the ligands themselves are chiral, this introduces the possibility of diastereomers. For instance, in platinum(II) complexes with chiral diamine ligands, such as derivatives of 1,2-diaminocyclohexane (DACH), different stereoisomers can be formed (e.g., (R,R)-DACH, (S,S)-DACH). researchgate.net These diastereomers, which are stereoisomers that are not mirror images of each other, can exhibit different biological activities. This difference is often attributed to their diastereoselective interactions with other chiral biomolecules, such as DNA. researchgate.netnih.gov

| Complex | Chiral Ligand Configuration | Relative Cytotoxicity |

|---|---|---|

| [PtCl₂(DACH)] | (R,R) | Generally higher |

| [PtCl₂(DACH)] | (S,S) | Generally lower |

| [Pt(oxalate)(trans-bicyclo[2.2.2]octane-7,8-diamine)] | (7R,8R) | More effective |

| [Pt(oxalate)(trans-bicyclo[2.2.2]octane-7,8-diamine)] | (7S,8S) | Less effective |

Conformational Landscapes of Chiral Platinum(II) Polyamine Complexes

The flexibility of chelate rings in chiral platinum(II) polyamine complexes leads to the existence of multiple conformations. The study of the conformational landscape of these complexes is crucial for understanding their reactivity and interactions with biological targets. Computational methods, such as Density Functional Theory (DFT), have been employed to explore the potential energy surfaces of these molecules. sigmaaldrich.com

For chiral tetraamine Pt(II) coordination complexes, the potential energy surfaces can be mapped by systematically varying key dihedral angles within the ligand backbone. These calculations often reveal a strong preference for a particular diastereomer. The stability of the preferred conformations is not solely due to steric factors but is also influenced by electronic interactions, such as those between phenyl groups on the ligand and the platinum(II) center, as well as with the amine groups. sigmaaldrich.com

Research on the conformational landscape of these complexes has shown that specific combinations of dihedral angles correspond to energy minima, representing the most stable conformations. The energy differences between various conformers can provide insights into the conformational flexibility of the complex.

| Parameter | Description |

|---|---|

| Computational Method | DFT (B3LYP/LANL2DZ) |

| Key Dihedral Angles | θ (C12-C15-C34-C37) and ψ (C24-C17-C31-C48) |

| Energetic Preference | Strong preference for one diastereomer |

| Stabilizing Interactions | Electronic interactions between phenyl groups and the Pt(II) ion, and with amine groups |

Quantum Chemical and Theoretical Investigations of Azane;platinum 2+ Systems

Electronic Structure and Bonding Analysis

A thorough understanding of the electronic structure and the nature of the chemical bonds within azane (B13388619);platinum(2+) complexes is fundamental to elucidating their stability and reactivity. Computational chemistry offers a powerful toolkit for this purpose, with methods such as Molecular Orbital (MO) Theory, Density Functional Theory (DFT), and Natural Bond Orbital (NBO) analysis providing detailed electronic insights.

Molecular Orbital (MO) theory is instrumental in describing the covalent interactions between the platinum center and the nitrogen atoms of the azane ligands. In a typical square planar platinum(II) complex with ammine ligands, the interaction involves the combination of the metal's d-orbitals with the lone pair orbitals of the nitrogen atoms.

The application of MO theory to transition metal complexes allows for a detailed description of the metal-ligand bonding. dalalinstitute.com A transition metal ion, such as platinum(II), possesses nine valence atomic orbitals, comprising five nd, one (n+1)s, and three (n+1)p orbitals, which are suitable for forming bonding interactions with ligands. dalalinstitute.com The combination of atomic orbitals from the metal center and the surrounding ligands results in the formation of new molecular orbitals. dalalinstitute.com

In the context of azane;platinum(2+) complexes, the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is often predominantly metal-based, with significant character from the 5dz2-6s orbitals, while the LUMO can exhibit a π*(Pt-N) antibonding character. escholarship.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and stability of the complex.

The bonding in these complexes can be further understood by considering the symmetry of the metal and ligand orbitals. In an octahedral complex, for instance, the t2g orbitals of the metal center often remain non-bonding. dalalinstitute.com In square planar complexes, the dxy and dx2-y2 orbitals are typically non-bonding. escholarship.org The additive overlap of metal and ligand orbitals leads to the formation of bonding molecular orbitals, which are lower in energy, while subtractive overlap results in higher-energy antibonding molecular orbitals. dalalinstitute.com

| Molecular Orbital | Primary Character | Description |

| HOMO | Metal-based (5dz2-6s) | Highest energy orbital containing electrons, crucial for electron donation. |

| LUMO | π*(Pt-N) antibonding | Lowest energy orbital without electrons, important for electron acceptance. |

| Non-bonding | Metal-based (dxy, dx2-y2) | Orbitals that do not significantly participate in bonding with the ligands. |

Density Functional Theory (DFT) has become a cornerstone in the computational study of transition metal complexes due to its balance of accuracy and computational cost. researchgate.net DFT calculations are widely used to predict the geometric and electronic structures of platinum-containing species. researchgate.net

DFT studies on azane;platinum(2+) complexes provide valuable data on bond lengths and angles, which are indicative of bond strength. For instance, in a cis-[Pt(3-amino-1,2,4-triazole)2Cl2] complex, the calculated Pt-N bond lengths were found to be approximately 2.064 Å, which is in good agreement with experimental values. uctm.edu The Pt-Cl bond lengths were calculated to be around 2.356 Å. uctm.edu These computational results allow for a detailed comparison with experimental data, thereby validating the theoretical models used.

The distribution of electronic charge within the molecule is another critical aspect that can be investigated using DFT. The molecular electrostatic potential (MEP) surface and natural charge population analysis are common methods to visualize and quantify charge distribution. uctm.edu In a study of a platinum(II) complex with an s-triazine based ligand, it was found that the charge on the Pt(II) ion was reduced from +2.0 to +0.5 due to significant electron density transfer from the ligands. mdpi.com The amount of electron transfer from the chloride and triazine ligands was calculated to be 0.56 e and 0.95 e, respectively. mdpi.com

| Parameter | Calculated Value | Method |

| Pt-N Bond Length | 2.064 Å | DFT/B3LYP |

| Pt-Cl Bond Length | 2.356 Å | DFT/B3LYP |

| Charge on Pt | +0.5 e | DFT |

| Electron Transfer from Cl- | 0.56 e | DFT |

| Electron Transfer from Triaz- | 0.95 e | DFT |

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions. It provides a localized, intuitive picture of the electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to chemical bonds and lone pairs.

NBO analysis can elucidate the nature of the Pt-N bond by examining the hybridization of the atomic orbitals and the donor-acceptor interactions between the ligands and the metal center. researchgate.net The interaction between the filled lone pair orbitals of the nitrogen atoms (Lewis bases) and the empty orbitals of the platinum(II) ion (Lewis acid) can be quantified in terms of stabilization energies. cuni.cz

In a study of a platinum(II) complex, NBO analysis revealed that the Pt-N bonds are formed from sp1.57 hybrids on the nitrogen atoms. researchgate.net The stability of the molecule arising from hyperconjugative interactions and charge delocalization can also be analyzed using NBO. researchgate.net The stabilization energy associated with the delocalization of electrons from a donor NBO to an acceptor NBO can be estimated using second-order perturbation theory. researchgate.net

| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) |

| Pt-N σ bond | N lone pair (sp1.57) | Pt empty orbitals | (Specific values depend on the complex) |

Computational Modeling of Reaction Energy Surfaces and Transition States

Computational modeling plays a crucial role in understanding the reactivity of azane;platinum(2+) complexes by mapping out reaction energy surfaces and identifying transition states. This knowledge is vital for predicting reaction mechanisms and kinetics.

The activation energy (Ea) is a key parameter that determines the rate of a chemical reaction. Computational methods, particularly DFT, are frequently used to calculate the activation energies for elementary steps in the reaction mechanisms of platinum complexes. digitellinc.com The calculation of activation energies can be computationally expensive, but it provides critical insights into the feasibility of a particular reaction pathway. chemrxiv.org

Machine learning-based approaches have also emerged as a promising tool for the prediction of activation energies, offering a faster alternative to explicit DFT calculations. digitellinc.comchemrxiv.org These models are trained on large databases of calculated activation energies and can predict the activation energy for a new reaction with reasonable accuracy. digitellinc.com For instance, a machine learning model for reactions on metal surfaces achieved a mean absolute error of 0.14 eV for the prediction of activation energies. digitellinc.com

| Reaction Step | Computational Method | Predicted Activation Energy |

| Ligand Exchange | DFT | (Specific values depend on the reaction) |

| Hydrolysis | DFT | (Specific values depend on the reaction) |

Computational approaches are instrumental in elucidating the detailed mechanistic pathways of reactions involving azane;platinum(2+) complexes. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed.

DFT calculations have been successfully employed to explore various reaction pathways for oxidative addition reactions to palladium(0) complexes, which share similarities with reactions of platinum(II) complexes. researchgate.net These studies can identify stable intermediates and the transition states connecting them, providing a plausible mechanism for the reaction. researchgate.net For example, in the hydrogenation of formamide (B127407) catalyzed by platinum clusters, DFT calculations combined with the Nudged Elastic Band (NEB) method were used to construct the minimum energy pathways and evaluate the energy barriers of the reaction. mdpi.com

The hydrolysis of cisplatin (B142131), a key activation step in its anticancer activity, has been extensively studied using DFT. These studies have revealed the structures of the hydrolysis products and the thermodynamic parameters for the equilibrium between the parent complex and its aquated forms. researchgate.net Such computational insights are crucial for understanding how these drugs interact with biological targets like DNA.

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations have become an indispensable tool for predicting and interpreting the spectroscopic parameters of platinum(II) ammine complexes, providing insights that are often difficult to obtain through experimental means alone. These computational methods allow for the detailed analysis of nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra, which are crucial for characterizing the electronic structure and bonding within these molecules.

Density Functional Theory (DFT) is a commonly employed method for predicting the spectroscopic properties of platinum complexes. nih.gov For NMR spectroscopy, theoretical calculations can accurately predict chemical shifts (δ) and coupling constants (J), which are highly sensitive to the electronic environment of the nuclei. For instance, calculations of 195Pt, 15N, and 13C NMR parameters in platinum ammine complexes have been used to establish trans- and cis-influence series for various ligands. uq.edu.au The trans-influence, the effect of a ligand on the bond opposite to it, is particularly evident in the 1J(Pt-N) coupling constants. uq.edu.au Theoretical studies have shown that changes in 1J(Pt-N) trans to a ligand Z depend primarily on the Pt 6s orbital's contribution to the Pt-N bond. uq.edu.au Furthermore, a good agreement between calculated and experimental NMR parameters can be achieved if the effects of replacing ligands are treated as additive. uq.edu.au For carbon atoms directly bonded to the platinum center, it has been shown that fully relativistic computational approaches are necessary to achieve high accuracy in predicting 13C NMR shifts. mdpi.com

Vibrational spectroscopy, including IR and Raman, provides information about the molecular vibrations and, by extension, the strength and nature of chemical bonds. DFT calculations can predict vibrational frequencies with a high degree of accuracy, although a scaling factor is often applied to the calculated frequencies to correct for approximations in the theoretical model and the neglect of anharmonicity. researchgate.net These calculations are crucial for assigning specific vibrational modes observed in experimental spectra. For example, the Pt-N stretching vibration in a cis-diammineplatinum(II) complex was identified around 534 cm-1 with the aid of theoretical predictions. researchgate.net Combining experimental IR and Raman spectroscopy with DFT calculations has been successfully used to assign vibrational modes for hydrated cis-diammineplatinum(II) ions in aqueous solutions. diva-portal.org

Theoretical predictions of UV-Vis spectra are used to understand the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) is the most common method for this purpose. These calculations can help assign the absorption bands observed in experimental spectra to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. rsc.orgnih.gov The analysis of these transitions provides fundamental insights into the electronic structure and reactivity of the platinum complex.

| Complex/System | Spectroscopic Parameter | Experimental Value | Calculated Value | Computational Method | Reference |

|---|---|---|---|---|---|

| cis-Pt(15NH3)2Cl2 | 1J(Pt-N) | ~305 Hz | Good agreement with experiment | DFT | uq.edu.au |

| cis-diammine(orotato)platinum(II) | Pt-N Stretching Freq. (IR) | ~534 cm-1 | Good agreement after scaling | DFT/B3LYP | researchgate.net |

| [Pt(C2H4)(PPh3)2] derivative | 13C NMR Shift (Pt-C) | - | RMSE = 3.7 ppm | mDKS (relativistic DFT) | mdpi.com |

| cis-Pt(NH3)2(H2O)22+ | Pt-O Stretch (Raman) | ~365 cm-1 (axial) | Qualitative agreement | Simplified DFT | diva-portal.org |

Solvation Models and Their Impact on Computational Outcomes

The chemical behavior of azane;platinum(2+) complexes, particularly in biological systems, is critically influenced by their interaction with the solvent, which is typically water. Accurately modeling these solute-solvent interactions is paramount for obtaining meaningful computational results. Theoretical studies employ two main strategies to account for solvation: continuum solvation models and models that include explicit solvent molecules.

Continuum solvation models treat the solvent as a continuous, uniform dielectric medium rather than as individual molecules. wikipedia.org This approach significantly reduces computational cost, making it a popular choice for many studies. wikipedia.org The solute is placed within a cavity carved out of this dielectric continuum, and the electrostatic interaction between the solute's charge distribution and the polarized dielectric is calculated self-consistently. gaussian.comq-chem.com

The Polarizable Continuum Model (PCM) is one of the most widely used methods. wikipedia.orguni-muenchen.de In PCM, the solute cavity is typically constructed from a union of interlocking spheres centered on the atoms. gaussian.com The Self-Consistent Reaction Field (SCRF) is the general term for the theoretical framework where the solute is subjected to a reaction field from the polarized solvent, and PCM is a specific implementation of this concept. gaussian.comruc.dk The Integral Equation Formalism variant of PCM (IEFPCM) is a robust and widely used default in many quantum chemistry software packages. gaussian.com Another related model is the Conductor-like Screening Model (COSMO).

These models have been applied to study azane;platinum(2+) systems, for example, in predicting their spectroscopic properties and reaction energetics. nih.govdiva-portal.org The choice of the continuum model can influence the outcome of the calculations. A study on the far-infrared spectra of cisplatin found that the Conductor-like Polarizable Continuum Model (CPCM) in combination with the M06-L functional yielded results in good agreement with experimental data. nih.gov The Solvation Model based on Density (SMD) is another effective continuum model that has been shown to provide accurate solvation energies for various systems. nih.gov While computationally efficient, a key limitation of continuum models is their inability to account for specific, short-range interactions between the solute and individual solvent molecules, such as hydrogen bonding, which can be crucial for the reactivity of platinum complexes. diva-portal.orgresearchgate.net

| DFT Functional | Solvation Model | Mean Absolute Deviation (MAD) from Experiment (cm-1) | Standard Deviation (SD) (cm-1) | Reference |

|---|---|---|---|---|

| M06-L | CPCM | 6.8 | 9.1 | nih.gov |

| Various | Gas Phase (No Model) | Higher MAD/SD values | - | nih.gov |

| Various | SMD | Generally good performance | - | nih.gov |

To capture specific solute-solvent interactions, theoretical studies can incorporate a small number of individual solvent molecules—most commonly water—explicitly in the quantum mechanical calculation. This "microsolvation" approach typically involves placing one or more solvent molecules in the first solvation shell of the solute, often positioned to form hydrogen bonds with the complex. nih.govresearchgate.net This hybrid approach often combines the explicit solvent molecules with a continuum model to account for the bulk solvent effects further away. diva-portal.org

Studies on cisplatin and its aquated derivatives have demonstrated the profound impact of including explicit water molecules. For the hydrolysis of cisplatin, a critical activation step, calculations that include explicit water molecules yield reaction energy barriers that are in better agreement with experimental values compared to calculations using only gas-phase or continuum models. diva-portal.orgresearchgate.net The explicit water molecules can stabilize transition states by forming hydrogen-bond networks, thereby lowering the activation energy. nih.gov For example, the inclusion of explicit water molecules was found to significantly reduce the Gibbs free activation energy for the reaction of cisplatin with DNA bases. nih.gov

First-principles molecular dynamics simulations, such as the Car-Parrinello method, take this a step further by treating a larger number of solvent molecules explicitly and allowing them to move dynamically. researchgate.net Such simulations have shown that hydrogen bonding between solvent water molecules and the platinum complex is stronger in the hydrolyzed products than in the initial cisplatin reactant, providing a thermodynamic driving force for the reaction. researchgate.net While computationally intensive, these studies provide a more detailed and accurate picture of the reaction mechanism and the crucial role of the solvent environment. diva-portal.orgnih.gov It has been concluded that adding explicit solvation provides a better representation of cisplatin's activation than using a continuum (SCRF) model alone. diva-portal.org

Reaction Mechanisms and Chemical Reactivity of Platinum Ii Azane Complexes

Ligand Exchange and Substitution Mechanisms

Ligand substitution reactions in square-planar d8 metal complexes, such as those of Platinum(II), are central to their chemical behavior. libretexts.org These processes involve the replacement of one ligand by another and are profoundly influenced by the nature of the metal center, the ligands involved, and the reaction conditions. fiveable.me

Characterization of Associative and Dissociative Pathways

Substitution reactions in square-planar Pt(II) complexes predominantly proceed through associative mechanisms. libretexts.orgfiveable.me This pathway is characterized by the initial addition of an incoming ligand (nucleophile) to the metal center, forming a higher-coordination intermediate, before the departure of the leaving group. wikipedia.orgfiveable.me

Associative (A) and Associative Interchange (Ia) Mechanisms : In a pure associative (A) mechanism, a distinct five-coordinate intermediate, typically with a trigonal bipyramidal geometry, is formed. fiveable.mewikipedia.org The formation of this intermediate is often the rate-determining step. fiveable.me The reaction is characterized by a negative entropy of activation, indicating an increase in order as the incoming ligand binds to the complex in the transition state. wikipedia.org The associative interchange (Ia) mechanism is similar, but a well-defined intermediate is not observed; instead, the reaction proceeds through a transition state where the bond to the incoming ligand is forming as the bond to the leaving group is breaking. wikipedia.orgnih.gov For ligands with weak sigma-donation and pi-back-donation abilities, substitutions are often described by an associative interchange (Ia) mechanism. nih.gov

Dissociative (D) and Dissociative Interchange (Id) Mechanisms : In contrast, a dissociative (D) mechanism involves the initial departure of the leaving group to form a three-coordinate intermediate, which is then rapidly attacked by the incoming ligand. fiveable.mefiveable.me This pathway is less common for square-planar Pt(II) complexes but can be facilitated by certain electronic and steric factors. For instance, in complexes with ligands that have a very strong sigma-donating ability, such as methyl (CH₃⁻) or hydride (H⁻), the substitution can proceed via a dissociative interchange (Id) mechanism. nih.gov

The choice between these pathways is influenced by factors including the electron richness of the metal center, the steric bulk of the ligands, and the nature of the solvent. fiveable.me

Quantification of the Trans Effect in Platinum(II) Azane (B13388619) Systems

The trans effect is a kinetic phenomenon that describes the influence of a coordinated ligand on the rate of substitution of the ligand positioned trans to it. adichemistry.com This is distinct from the trans influence, which is a thermodynamic ground-state effect describing the weakening of the bond trans to a particular ligand. nih.govadichemistry.com

The magnitude of the kinetic trans effect is generally quantified by comparing the rates of substitution for a common leaving group positioned trans to different ligands. The established series for the trans effect is: CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > SCN⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > OH⁻ > H₂O

The underlying mechanisms of the trans effect are explained by two primary theories:

Sigma-Donation (Polarization Theory) : Strong sigma-donating ligands polarize the metal center, weakening the bond of the ligand positioned trans to it. nih.govresearchgate.net This weakening of the trans bond, or trans influence, facilitates its cleavage. nih.gov The strength of this sigma-donation is correlated with the elongation of the Pt-ligand bond trans to it. nih.govcuni.cz

A density functional theory study on trans-Pt[(NH₃)₂(H₂O)T]ⁿ⁺ complexes showed that the kinetic trans effect strength correlates proportionally with the sigma-donation ability of the trans-ligand (T), except for ligands with strong pi-back-donation capabilities which further stabilize the transition state. nih.govcuni.cz

Kinetics of Ligand Substitution and Influence of Incoming/Leaving Groups

The kinetics of ligand substitution in Pt(II) azane complexes typically follow a two-term rate law, consistent with an associative pathway:

Rate = k₁[Complex] + k₂[Complex][Y]

Here, [Complex] is the concentration of the platinum complex and [Y] is the concentration of the incoming ligand (nucleophile). The k₁ pathway corresponds to a solvent-assisted route, while the k₂ pathway represents the direct nucleophilic attack by Y.

Influence of the Incoming Group (Nucleophile) : The rate of substitution is highly dependent on the nature of the incoming ligand. libretexts.org For the soft Pt(II) metal center, soft nucleophiles (those that are large and easily polarizable) react more quickly. rsc.orgtandfonline.com The order of reactivity for various nucleophiles generally follows their nucleophilicity towards Pt(II). For example, the reactivity of nucleophiles in substitution reactions with Pt(II) amine complexes was found to decrease in the order: thiourea (B124793) (TU) > L-methionine (L-Met) > L-histidine (L-His) > guanosine-5'-monophosphate (B10773721) (5'-GMP). rsc.org This highlights the preference for sulfur-donor nucleophiles over nitrogen-donor nucleophiles. rsc.orgtandfonline.com

| Complex | Incoming Ligand (Y) | Leaving Group (X) | Rate Constant (k₂) M⁻¹s⁻¹ | Temperature (°C) |

|---|---|---|---|---|

| cis-[PtCl₂(NH₃)(2-picoline)] | H₂O | Cl⁻ | 2.6 x 10⁻⁵ (s⁻¹) | 4 |

| trans-[PtCl₂(NH₃)(3-picoline)] | H₂O | Cl⁻ | 12.7 x 10⁻⁵ (s⁻¹) | 4 |

| trans-[PtCl₂(NH₃)(4-picoline)] | H₂O | Cl⁻ | 5.2 x 10⁻⁵ (s⁻¹) | 4 |

| [Pt(DMEAImiPr)Cl₂] | Thiourea | Cl⁻ | 0.178 | 25 |

| [Pt(DMEAImiPr)Cl₂] | L-Methionine | Cl⁻ | 0.016 | 25 |

Note: The rate constants for the picoline complexes are first-order (k₁) for the aquation reaction. Data sourced from multiple studies. rsc.orgnih.gov

Hydrolysis and Aquation Pathways of Platinum(II) Azane Complexes

Hydrolysis, also known as aquation, is a specific type of ligand substitution reaction where a coordinated ligand is replaced by a water molecule. nih.govyoutube.com This process is a crucial activation step for many platinum complexes, particularly in biological environments where the concentration of other potential ligands like chloride is low. pensoft.netresearchgate.netnih.gov

Mechanism of Water Coordination and Proton Transfer

The aquation of a Pt(II) azane complex, such as the conversion of a chloro-complex to an aqua-complex, proceeds via a general Sₙ2 pathway, consistent with the associative mechanism described previously. nih.gov

The process can be represented as: [Pt(NH₃)₂Cl₂] + H₂O ⇌ [Pt(NH₃)₂(H₂O)Cl]⁺ + Cl⁻

This first aquation step is often rate-determining. nih.gov A second aquation can follow, particularly in environments with very low chloride concentration: [Pt(NH₃)₂(H₂O)Cl]⁺ + H₂O ⇌ [Pt(NH₃)₂(H₂O)₂]²⁺ + Cl⁻

Once coordinated, the water molecule becomes significantly more acidic than free water due to the polarization of the O-H bonds by the positively charged Pt(II) center. britannica.com This facilitates proton transfer (deprotonation) to a solvent water molecule, establishing an equilibrium between the aqua and hydroxo species: [Pt(NH₃)₂(H₂O)₂]²⁺ ⇌ [Pt(NH₃)₂(H₂O)(OH)]⁺ + H⁺

This acid-base equilibrium is established very rapidly. britannica.com The extent of deprotonation is dependent on the pH of the solution.

Stability of Aqua and Hydroxo Species in Aqueous Media

The aqua and hydroxo species of platinum(II) azane complexes exist in a pH-dependent equilibrium in aqueous solutions. The stability and relative concentrations of these species are governed by their acidity constants (pKa).

The coordinated water in diaqua adducts exhibits two pKa values. For instance, for the diaqua adduct of a trans-diamminepicolineplatinum(II) complex, the pKa values were determined to be 4.03 and 7.01. nih.gov The first pKa is significantly lower than that of related cis complexes, indicating higher acidity. nih.gov At physiological pH (~7.4), the monohydroxo species ([Pt(NH₃)₂(H₂O)(OH)]⁺) is expected to be a major component. nih.gov

| Complex Aqua Adduct | pKa1 | pKa2 |

|---|---|---|

| trans-[Pt(NH₃)(2-picoline)(H₂O)₂]²⁺ | 4.03 | 7.01 |

| trans-[Pt(NH₃)(3-picoline)(H₂O)₂]²⁺ | 3.97 | 6.78 |

| trans-[Pt(NH₃)(4-picoline)(H₂O)₂]²⁺ | 3.94 | 6.88 |

| cis-[Pt(NH₃)₂(H₂O)(OH)]⁺ (for the terminal aqua ligand) | ~5 | - |

Data sourced from multiple studies. nih.govresearchgate.net

Redox Chemistry and Electrochemical Behavior

The redox chemistry of platinum(II) azane complexes is fundamental to their diverse applications, particularly in catalysis. This section examines the transitions between different oxidation states and the involvement of these species in electrocatalytic processes.

Oxidation State Transitions of Platinum(II) in Ammine Environments

Platinum complexes are well-known to exist in multiple oxidation states, with platinum(II) (a d⁸ metal ion) and platinum(IV) (a d⁶ metal ion) being the most stable and common. pitt.edu Platinum(II) complexes, including those with ammine (azane) ligands, are typically four-coordinate with a square-planar geometry. pitt.eduwikipedia.org In contrast, platinum(IV) complexes are generally six-coordinate and adopt an octahedral geometry. pitt.edumdpi.com

The transition from platinum(II) to platinum(IV) occurs through oxidative addition, where a molecule is added to the metal center, increasing the coordination number by two and the oxidation state by two units. mdpi.com For instance, the oxidation of square planar Pt(II) complexes with hydrogen peroxide typically yields trans-dihydroxido Pt(IV) complexes. mdpi.com Conversely, the transition from platinum(IV) to platinum(II) proceeds via reductive elimination, a process that is crucial in many catalytic cycles. Pt(IV) complexes can act as prodrugs that are reduced in vivo to the active Pt(II) species by biological reducing agents like glutathione, releasing their axial ligands in the process. mdpi.com The ease of this reduction is influenced by the nature of these axial ligands. mdpi.com

While Pt(II) and Pt(IV) are the most prevalent, the platinum(III) oxidation state can be accessed, often as a transient intermediate. Electrochemical studies have shown that mononuclear, formally Pt(III), species can be generated through the electrochemical oxidation of certain Pt(II) complexes. mdpi.comuni-stuttgart.de Cyclic voltammetry experiments on some platinum(II) complexes with redox-active ligands have demonstrated reversible one-electron oxidation events, leading to the formation of species best described as [PtII(L⁰·⁵⁻)₂]⁺ rather than a true Pt(III) center, indicating significant ligand-based redox activity. uni-stuttgart.denih.gov

The substitution reactions of platinum(IV) complexes can be significantly accelerated by the presence of platinum(II) species, suggesting a redox-mediated pathway. pitt.edursc.org This catalysis often proceeds through a bridged intermediate involving both metal centers. rsc.org

Electrocatalytic Processes Involving Platinum(II) Azane Species

Platinum(II) complexes, including those with ammine ligands, are involved in various catalytic processes that hinge on their redox properties. In the context of electrocatalysis, these complexes can facilitate electron transfer to mediate chemical transformations.

One area of investigation is their application in photocatalytic hydrogen evolution. Certain platinum(II) complexes can act as photosensitizers, absorbing light and initiating electron transfer processes that lead to the reduction of protons to molecular hydrogen. rsc.org Studies on systems containing a chromophore-acceptor dyad have shown that intramolecular electron transfer from the excited platinum(II) chromophore can improve the efficiency of hydrogen generation. rsc.org

Furthermore, the redox couple Pt(II)/Pt(IV) is central to catalytic cycles for the functionalization of organic substrates. For example, in the Shilov system for alkane oxidation, a Pt(II) species activates a C-H bond, leading to a Pt(IV) intermediate after oxidation, which then reductively eliminates the functionalized product, regenerating the Pt(II) catalyst. uwindsor.ca While the original Shilov system uses aqua and chloro ligands, the fundamental principles of C-H activation and the Pt(II)/Pt(IV) redox cycle are relevant to a broader range of platinum complexes. Pt(II) has been shown to attack and oxidize unactivated C-H bonds in substrates like alkanes and ethers in aqueous media. psu.edu

Electrophilic Activation of Organic Substrates by Platinum(II) Centers

A key aspect of the reactivity of platinum(II) complexes is their ability to act as electrophiles, activating unsaturated organic molecules for subsequent reactions. uwindsor.canih.gov This electrophilic activation is particularly important in the functionalization of alkenes. uwindsor.caresearchgate.net The electron-deficient nature of the Pt(II) center allows it to coordinate to the π-system of an alkene, withdrawing electron density and making the alkene susceptible to attack by nucleophiles. uwindsor.cabohrium.com This initial coordination is a fundamental step in a wide array of platinum-catalyzed transformations. nih.govresearchgate.net

Mechanism of Alkene Activation and Nucleophilic Attack

The activation of an alkene by a platinum(II) center initiates a sequence of steps leading to the formation of a new functionalized product. The generally accepted mechanism involves the following key stages:

Alkene Coordination: The alkene coordinates to the square-planar Pt(II) complex, forming a π-complex. This coordination reduces the electron density in the C=C double bond, priming it for nucleophilic attack. uwindsor.ca

Nucleophilic Attack: A nucleophile (Nu⁻ or NuH) attacks one of the carbon atoms of the coordinated alkene. This attack can proceed through two primary pathways:

Outer-sphere attack: The nucleophile directly attacks the coordinated alkene from the solution without first coordinating to the platinum center. This pathway generally results in anti-addition stereochemistry. uwindsor.cabohrium.com

Inner-sphere attack (migratory insertion): The nucleophile first coordinates to the platinum center, typically by displacing another ligand. The coordinated alkene then inserts into the Pt-nucleophile bond. This pathway leads to syn-addition. uwindsor.ca

Experimental and theoretical studies suggest that for many platinum-catalyzed additions of protic nucleophiles (such as water, alcohols, and amines), the outer-sphere mechanism is often favored. uwindsor.cabohrium.com The attack of the nucleophile on the π-alkene complex results in the formation of a new platinum-carbon σ-bond, yielding a β-substituted platinum(II)-alkyl species. uwindsor.carsc.org The electrophilicity of the platinum complex is a critical factor; a more electrophilic metal center enhances the rate of nucleophilic attack but can decrease the reactivity of the resulting metal-alkyl complex toward subsequent bond cleavage steps. uwindsor.ca

| Feature | Outer-Sphere Mechanism | Inner-Sphere Mechanism |

|---|---|---|

| Initial Nucleophile Interaction | Direct attack on the alkene | Coordination to the Pt(II) center |

| Key Step | External nucleophilic addition | 1,2-migratory insertion |

| Stereochemical Outcome | Typically anti-addition | Typically syn-addition |

| Common For | Protic nucleophiles (H₂O, ROH, RNH₂) | Anionic nucleophiles |

Pathways of Pt-C Bond Cleavage (e.g., Protonolysis)

For a catalytic cycle to be completed, the platinum-carbon σ-bond formed after nucleophilic attack must be cleaved to release the organic product and regenerate the platinum catalyst. uwindsor.ca Due to the relative kinetic inertness of platinum complexes towards ligand substitution and β-hydride elimination, alternative pathways for M-C bond cleavage are prominent. uwindsor.canih.gov

Protonolysis is a major pathway for Pt-C bond cleavage in these systems. uwindsor.cabohrium.com In this step, a proton source (H⁺), often from the protic nucleophile or an acid co-catalyst, attacks the Pt-C bond. acs.org Mechanistic studies on the protonolysis of platinum(II) alkyl complexes suggest that the rate-determining step is often the direct proton attack at the Pt-C bond. acs.orgfigshare.com This process results in the formation of the functionalized organic product and the regeneration of the active platinum(II) catalyst. uwindsor.ca

The mechanism of protonolysis can, however, be complex and dependent on the specific complex geometry and ligands. For some cis-platinum(II) alkyl complexes, protonolysis proceeds via a direct electrophilic attack. In contrast, for some trans isomers, a multi-step pathway involving oxidative addition of the acid (to form a Pt(IV) hydrido-alkyl intermediate) followed by reductive elimination of the alkane has been identified. acs.orgfigshare.com

| Factor | Effect on Rate | Reason |

|---|---|---|

| Ligand Steric Hindrance | Retards (decreases) rate | Hinders the approach of the proton to the Pt-C bond. acs.orgfigshare.com |

| Ligand Electron Donation | Accelerates (increases) rate | Increases the electron density on the metal and the Pt-C bond, making it more susceptible to electrophilic attack by H⁺. acs.orgfigshare.com |

| Catalyst Electrophilicity | Decreases rate | A more electrophilic catalyst makes the Pt-C bond less nucleophilic and thus less reactive towards electrophiles like H⁺. uwindsor.ca |

The balance between activating the alkene for nucleophilic attack and facilitating the subsequent Pt-C bond cleavage is crucial for designing efficient platinum catalysts. uwindsor.ca

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei within a molecule. For tetraammineplatinum(II), ¹H and ¹⁹⁵Pt NMR are particularly informative.

¹H NMR: The proton NMR spectrum of [Pt(NH₃)₄]²⁺ is characterized by a single resonance for the twelve equivalent ammine protons. The chemical shift of these protons is influenced by the coordination to the platinum(II) center. Due to the presence of the NMR-active ¹⁹⁵Pt isotope (spin I = 1/2, 33.8% natural abundance), the main proton signal is flanked by satellite peaks. wikipedia.org These satellites arise from the two-bond coupling (²J) between the platinum and hydrogen nuclei (²J(¹⁹⁵Pt-¹H)). The magnitude of this coupling constant is typically in the range of 25 to 90 Hz for platinum(II) ammine complexes. huji.ac.il

¹³C NMR: As the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, contains no carbon atoms, ¹³C NMR spectroscopy is not an applicable technique for its direct characterization.

¹⁹⁵Pt NMR: The ¹⁹⁵Pt nucleus is highly sensitive to its chemical environment, with a very wide chemical shift range exceeding 13,000 ppm. wikipedia.org This sensitivity makes ¹⁹⁵Pt NMR an excellent method for confirming the oxidation state and coordination sphere of the platinum center. The chemical shift (δ) for the [Pt(¹⁵NH₃)₄]²⁺ complex has been reported relative to a [PtCl₆]²⁻ standard. uq.edu.au The spectrum also reveals spin-spin coupling between the platinum nucleus and the nitrogen atoms of the ammine ligands. For isotopically labeled [Pt(¹⁵NH₃)₄]²⁺, a quintet is observed due to coupling to four equivalent ¹⁵N nuclei (I = 1/2), with a one-bond coupling constant (¹J(¹⁹⁵Pt-¹⁵N)) providing direct evidence of the Pt-N bond. huji.ac.iluq.edu.au

Table 1: NMR Spectroscopic Data for Tetraammineplatinum(II) and Related Species

| Nucleus | Parameter | Value | Reference |

|---|---|---|---|

| ¹⁹⁵Pt | Chemical Shift (δ) vs [PtCl₆]²⁻ | -2555 ppm | uq.edu.au |

| ¹⁹⁵Pt | ¹J(¹⁹⁵Pt-¹⁵N) | 308 Hz | uq.edu.au |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.uk This method essentially functions as "NMR chromatography," providing insights into the size and aggregation state of molecules in solution. manchester.ac.uknih.gov

While specific DOSY studies on the isolated [Pt(NH₃)₄]²⁺ cation are not extensively documented, the technique is highly applicable for studying its behavior in solution. For instance, DOSY can be used to investigate:

Ion Pairing: By measuring the diffusion coefficient of the cation, it is possible to study the extent of ion pairing with its counter-ions in various solvents. The formation of a larger, slower-diffusing ion pair would result in a smaller measured diffusion coefficient compared to the free-solvated cation.

Aggregation: In concentrated solutions or in the presence of certain counter-ions, platinum(II) complexes can form aggregates. nih.gov DOSY is an effective method to detect such self-assembly, as the formation of larger aggregates leads to a significant decrease in the observed diffusion coefficient. nih.gov

Intermolecular Interactions: The technique can probe interactions with other molecules in solution, such as host-guest complexation or binding to biological macromolecules, by monitoring changes in the diffusion rate of the platinum complex.

The application of DOSY to other water-soluble Pt(II) complexes has successfully characterized aggregation phenomena, demonstrating its utility for understanding the solution dynamics of charged metal complexes like tetraammineplatinum(II). nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Complex Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a compound. For [Pt(NH₃)₄]²⁺, these techniques are used to identify characteristic vibrations of the coordinated ammine ligands and the platinum-nitrogen bonds. The ideal D₄h symmetry of the cation governs the selection rules for IR and Raman activity.

Key vibrational modes for [Pt(NH₃)₄]²⁺ include:

N-H Stretching (ν(N-H)): These vibrations occur at high frequencies, typically above 3000 cm⁻¹, and are indicative of the N-H bonds within the ammine ligands.

NH₃ Deformation Modes: The symmetric (δs(NH₃)) and degenerate (δd(NH₃)) deformation modes of the coordinated ammonia (B1221849) appear in the mid-frequency range.

NH₃ Rocking (ρr(NH₃)): These modes, which involve the rocking motion of the entire NH₃ ligand, are found at lower frequencies.

Pt-N Stretching (ν(Pt-N)): The vibrations of the platinum-nitrogen bonds are of particular diagnostic importance. These modes appear in the far-infrared region, typically between 400 and 600 cm⁻¹. The presence of these bands confirms the coordination of the ammine ligands to the platinum center.

An FT-IR spectrum of tetraammineplatinum(II) chloride shows characteristic peaks for the amine group's stretching and rocking vibrations. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Tetraammineplatinum(II) Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretching | 3100 - 3300 | IR, Raman |

| NH₃ Degenerate Deformation | ~1600 | IR, Raman |

| NH₃ Symmetric Deformation | ~1300 | IR, Raman |

| NH₃ Rocking | 800 - 900 | IR |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between electronic energy levels within the complex, providing information on the d-orbital splitting and the nature of the excited states.

As a d⁸ square-planar complex, the electronic spectrum of [Pt(NH₃)₄]²⁺ is dominated by transitions involving the metal d-orbitals. unt.edu The cation itself is colorless, indicating that these absorptions occur in the ultraviolet region of the spectrum. researchgate.net The spectrum arises from spin-allowed d-d transitions, which are relatively weak, and more intense charge-transfer bands at higher energies. libretexts.orgbpchalihacollege.org.in

Based on a generalized molecular orbital diagram for square-planar ammine complexes, the highest occupied molecular orbital (HOMO) is primarily of metal d-orbital character, while the lowest unoccupied molecular orbital (LUMO) can be a metal p-orbital. unt.edu The observed absorption bands are typically assigned to the following transitions:

d→d Transitions: These involve the promotion of an electron from a filled d-orbital to the empty d(x²-y²) orbital. For a D₄h complex, these correspond to ¹A₁g → ¹A₂g, ¹A₁g → ¹B₁g, and ¹A₁g → ¹E₉ transitions.

d→p Transitions: At higher energies, more intense transitions can occur from a filled d-orbital to an empty p-orbital (e.g., the pz orbital). unt.edu

Ligand-to-Metal Charge Transfer (LMCT): These highly intense transitions involve the transfer of an electron from the sigma-bonding orbitals of the ammine ligands to the empty d(x²-y²) orbital of the platinum center. bpchalihacollege.org.in These bands are expected to occur in the deep UV region.

A UV-visible absorption spectrum of Pt(NH₃)₄Cl₂ in aqueous solution shows a distinct absorption band with a maximum around 205 nm and another feature around 240 nm, consistent with d-d or charge transfer transitions. researchgate.net

Table 3: Electronic Absorption Data for Tetraammineplatinum(II)

| Wavelength (λₘₐₓ) | Assignment | Molar Absorptivity (ε) |

|---|---|---|

| ~240 nm | d-d transition | Low-Moderate |